molecular formula C22H16F2N4O2S B10965433 2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10965433
M. Wt: 438.5 g/mol
InChI Key: AISALWYITZCOLW-UHFFFAOYSA-N
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Description

2,4-DIFLUOROPHENYL {[5-(8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER is a complex organic compound that features a unique combination of fluorinated phenyl groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUOROPHENYL {[5-(8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUOROPHENYL {[5-(8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2,4-DIFLUOROPHENYL {[5-(8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIFLUOROPHENYL {[5-(8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites with high specificity, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 2,4-Difluorophenol
  • Fluconazole

Uniqueness

Compared to similar compounds, 2,4-DIFLUOROPHENYL {[5-(8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER stands out due to its complex heterocyclic structure and the presence of multiple functional groups. This uniqueness allows for a broader range of chemical modifications and applications, making it a versatile compound in various research fields .

Properties

Molecular Formula

C22H16F2N4O2S

Molecular Weight

438.5 g/mol

IUPAC Name

4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C22H16F2N4O2S/c23-12-5-7-16(15(24)9-12)29-10-13-6-8-17(30-13)20-26-21-19-14-3-1-2-4-18(14)31-22(19)25-11-28(21)27-20/h5-9,11H,1-4,10H2

InChI Key

AISALWYITZCOLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(O5)COC6=C(C=C(C=C6)F)F

Origin of Product

United States

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